1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one
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Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone is a chemical compound that features a boronic ester group attached to a phenyl ring, which is further connected to an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be synthesized by reacting pinacol with boronic acid in the presence of a catalyst such as palladium.
Attachment to the Phenyl Ring: The boronic ester is then attached to a phenyl ring through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a base.
Formation of the Azetidinone Ring: The final step involves the formation of the azetidinone ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methylpyrazole-4-boronic acid pinacol ester
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Uniqueness
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone is unique due to the presence of both a boronic ester group and an azetidinone ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C15H20BNO3 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-10-9-13(17)18/h5-8H,9-10H2,1-4H3 |
InChI Key |
VLUFHNFMBAUMDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC3=O |
Origin of Product |
United States |
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